molecular formula C9H16ClNO2 B2595308 2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride CAS No. 2243505-99-7

2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride

Cat. No.: B2595308
CAS No.: 2243505-99-7
M. Wt: 205.68
InChI Key: VDSAFCGYCSEIAG-UHFFFAOYSA-N
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Description

“2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2243505-99-7 . It has a molecular weight of 205.68 .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Asymmetric Synthesis

2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride derivatives have been utilized in asymmetric synthesis. A study by Waldmann and Braun (1991) described the synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates derivatives by Aza-Diels-Alder reactions, demonstrating its potential in producing chiral compounds (Waldmann & Braun, 1991).

Crystal and Molecular Structure Analysis

Research by Glass et al. (1990) focused on the synthesis of this compound and its structural analysis using single-crystal X-ray. This research provides insights into the molecular configuration and potential applications in materials science (Glass et al., 1990).

Amino Acid Transport Studies

Christensen et al. (1983) synthesized isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids to investigate specific amino acid transport systems in cells. This research illustrates the use of the compound in understanding cellular transport mechanisms (Christensen et al., 1983).

Antimicrobial Applications

A study by Alimardanov et al. (2018) on aminomethylation of bicyclo[2.2.1]heptane-2,3-diol derivatives revealed their high bactericidal and fungicidal activity. This suggests potential applications of these compounds in creating antimicrobial agents (Alimardanov et al., 2018).

Conformational Studies for Drug Design

Research by Vorberg et al. (2017) demonstrated the use of bicyclo[3.2.0]heptane as a core structure for locking pharmacophores, indicating its utility in the design of conformationally restricted molecules for drug discovery (Vorberg et al., 2017).

Transport System Discrimination

Christensen et al. (1969) used a bicyclic amino acid derivative to study the discrimination among transport systems in cells. This research underscores the compound's role in detailed cellular transport analysis (Christensen et al., 1969).

Neuroexcitatory Amino Acid Antagonism

Goldberg et al. (1983) synthesized lactones derived from kainic acid, structurally related to 2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid, to explore their potential as selective antagonists of neuroexcitatory amino acids (Goldberg et al., 1983).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided .

Properties

IUPAC Name

2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c10-5-9(8(11)12)4-6-1-2-7(9)3-6;/h6-7H,1-5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSAFCGYCSEIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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